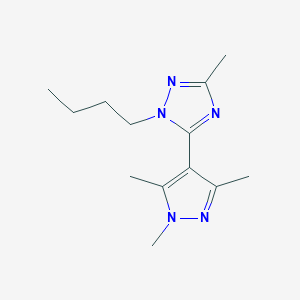![molecular formula C15H23NO2S B5628264 (3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds often involves intricate steps that ensure the introduction of specific functional groups, achieving the desired stereochemistry. For example, compounds with similar structural motifs have been synthesized through reactions that are exothermic and spontaneous at room temperature, indicating a favorable synthesis pathway (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol" can be characterized using techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, alongside quantum chemical calculations (Singh et al., 2013). These analyses provide insights into the electronic transitions, charge transfer, and intramolecular interactions within the molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, revealing that the nature of substituents and their positions significantly influence the molecule's reactivity and the type of chemical reactions it undergoes. For instance, compounds with thieno[2,3-b]pyridine motifs have been synthesized and their reactions with electrophilic reagents have been explored, demonstrating diverse reactivity profiles depending on the substituents present (Tolkunov et al., 1995).
Eigenschaften
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-6-11-10(2)19-7-12(11)13(17)16-8-14(3,4)15(5,18)9-16/h7,18H,6,8-9H2,1-5H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBWKCLMGNLKV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(C(C2)(C)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N2C[C@](C(C2)(C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5628182.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)




![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)


